molecular formula C6H12N2O3S B15090108 N-Methanesulfonylpyrrolidine-3-carboxamide

N-Methanesulfonylpyrrolidine-3-carboxamide

Cat. No.: B15090108
M. Wt: 192.24 g/mol
InChI Key: DXFIZYDAWXGUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methanesulfonylpyrrolidine-3-carboxamide is a compound that belongs to the class of carboxamides. Carboxamides are known for their utility in various fields, including organic and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a methanesulfonyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methanesulfonylpyrrolidine-3-carboxamide typically involves the amidation of a carboxylic acid substrate with an amine. This can be achieved through catalytic or non-catalytic methods. Catalytic amidation often employs coupling reagents or catalysts to activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond . Non-catalytic methods may involve direct amidation under specific conditions, such as elevated temperatures or the presence of dehydrating agents .

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield. This method allows for rapid heating and precise control of reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Methanesulfonylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-Methanesulfonylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methanesulfonylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

N-Methanesulfonylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Properties

Molecular Formula

C6H12N2O3S

Molecular Weight

192.24 g/mol

IUPAC Name

N-methylsulfonylpyrrolidine-3-carboxamide

InChI

InChI=1S/C6H12N2O3S/c1-12(10,11)8-6(9)5-2-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9)

InChI Key

DXFIZYDAWXGUCR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC(=O)C1CCNC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.